N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), a thiazole ring, and a benzamide group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the chemical and physical properties of active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of pharmaceutical compounds .Scientific Research Applications
Antimicrobial Activity
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related to N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide, have been synthesized and shown to possess significant antimicrobial properties. A study by Bikobo et al. (2017) highlights the efficacy of these compounds against various bacterial and fungal strains, outperforming some reference drugs in inhibitory effects against pathogenic strains, particularly Gram-positive bacteria (Bikobo et al., 2017).
Supramolecular Gelators
Research by Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. This study emphasized the role of methyl functionality and S⋯O interaction in gelation behavior, revealing the potential for these compounds in applications involving ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).
Anticancer Potential
Tiwari et al. (2017) synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer efficacy. The study found promising anticancer activity in several human cancer cell lines, with some compounds exhibiting comparable GI50 values to the standard drug Adriamycin. This research opens avenues for further exploration of benzamide derivatives in cancer therapy (Tiwari et al., 2017).
Vascular Endothelial Growth Factor Inhibition
Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to this compound, as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This discovery could have significant implications in the treatment of human lung and colon carcinoma (Borzilleri et al., 2006).
Antifungal Agents
Narayana et al. (2004) synthesized benzamide derivatives including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, which were screened for antifungal activity. This research highlights the potential use of these compounds as antifungal agents, expanding the scope of benzamide derivatives in antimicrobial applications (Narayana et al., 2004).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Their study suggests that similar compounds, including this compound, could be effective in protecting metals from corrosion, particularly in industrial applications (Hu et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
It’s known that thiazole derivatives can interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-8-4-5-12(9-14)10-15-11-22-17(25-15)23-16(24)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWSKARAKJOSAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.